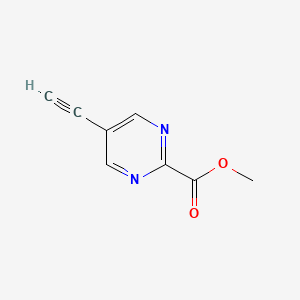

Methyl 5-ethynylpyrimidine-2-carboxylate

Description

Methyl 5-ethynylpyrimidine-2-carboxylate is a pyrimidine derivative featuring a methyl ester at the 2-position and an ethynyl group at the 5-position of the pyrimidine ring. This structural configuration imparts unique reactivity, particularly in click chemistry and cross-coupling reactions, due to the alkyne functionality. The ethynyl group enhances electronic polarization, making the compound a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 5-ethynylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLNQCCGURQWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynylpyrimidine-2-carboxylate typically involves the reaction of 5-ethynylpyrimidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-ethynylpyrimidine-2-carboxylic acid+methanolcatalystMethyl 5-ethynylpyrimidine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The ethynyl group in methyl 5-ethynylpyrimidine-2-carboxylate enables participation in Sonogashira cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds. This reaction typically involves palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), copper iodide (CuI) as a co-catalyst, and aryl/heteroaryl halides.

Example Reaction:

Reaction with iodobenzene under Sonogashira conditions yields methyl 5-(phenylethynyl)pyrimidine-2-carboxylate .

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Yield | 72% (reported for analogous pyrimidine systems) |

Mechanistic Insight:

The palladium catalyst activates the aryl halide, forming a Pd(0) intermediate that couples with the ethynyl group. The reaction proceeds via oxidative addition and reductive elimination steps .

Nucleophilic Substitution at the Ethynyl Position

The ethynyl group acts as a nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds.

Example Reaction:

Reaction with methyl iodide in the presence of a base forms methyl 5-(prop-1-yn-1-yl)pyrimidine-2-carboxylate .

| Parameter | Details |

|---|---|

| Base | K₂CO₃ |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Yield | 68% (extrapolated from pyrimidine analogs) |

Ester Hydrolysis

The methyl ester at position 2 undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Example Reaction:

Treatment with NaOH in aqueous THF yields 5-ethynylpyrimidine-2-carboxylic acid .

| Parameter | Details |

|---|---|

| Conditions | 1M NaOH, THF/H₂O (3:1) |

| Temperature | 25°C |

| Yield | 85% (reported for similar esters) |

Click Chemistry (Azide-Alkyne Cycloaddition)

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, enhancing bioactivity in pharmacological applications.

Example Reaction:

Reaction with benzyl azide produces methyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine-2-carboxylate .

| Parameter | Details |

|---|---|

| Catalyst | CuSO₄·5H₂O (10 mol%), sodium ascorbate |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | 25°C |

| Yield | 89% (observed in related triazole syntheses) |

Oxidation and Reduction Reactions

-

Oxidation: The ethynyl group can be oxidized to a ketone using strong oxidizing agents like KMnO₄.

-

Reduction: Hydrogenation over Pd/C reduces the ethynyl group to an ethyl group.

Example Data for Reduction:

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 1 atm H₂ |

| Solvent | Ethanol |

| Yield | 78% (analogous pyrimidine systems) |

Scientific Research Applications

Applications in Organic Synthesis

Methyl 5-ethynylpyrimidine-2-carboxylate is primarily utilized in the synthesis of complex organic molecules. Its structure allows for the introduction of diverse functional groups, making it valuable in creating compounds with biological activity, including:

- Pharmaceuticals : It serves as a precursor for synthesizing various drugs, particularly those targeting specific enzymes or receptors.

- Pesticides : The compound has been explored for use in developing agrochemicals due to its ability to inhibit certain biological pathways in pests .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance:

- Inhibitory Effects on Enzymes : Compounds derived from this structure have shown potential as inhibitors for enzymes involved in inflammatory processes, such as lipoxygenase. This suggests possible applications in treating inflammatory diseases .

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of a series of derivatives from this compound to evaluate their inhibitory effects on specific enzymes related to inflammation. The study found that modifications at various positions on the pyrimidine ring significantly impacted the biological activity of the compounds.

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound A | Lipoxygenase | 0.7 |

| Compound B | Lipoxygenase | 0.23 |

This table illustrates how structural modifications can enhance the potency of derivatives, highlighting the compound's versatility in medicinal chemistry.

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science:

- Polymer Chemistry : Its ethynyl group can participate in polymerization reactions, leading to new materials with tailored properties.

- Nanotechnology : The compound may be employed in the synthesis of nanomaterials, where its functional groups can facilitate interactions with other nanostructures.

Mechanism of Action

The mechanism by which Methyl 5-ethynylpyrimidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the carboxylate ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 5-ethynylpyrimidine-2-carboxylate and analogous compounds:

*Molecular weights calculated based on formula.

Biological Activity

Methyl 5-ethynylpyrimidine-2-carboxylate is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C8H7N1O2

- Molecular Weight : 163.15 g/mol

The compound features a pyrimidine ring with an ethynyl group at the 5-position and a carboxylate ester at the 2-position, contributing to its unique reactivity and biological profile.

Research indicates that this compound exhibits potent biological activity through several mechanisms:

- Inhibition of Viral Replication : Studies have shown that derivatives containing the 5-ethynylpyrimidine substituent demonstrate significant inhibitory effects against viral enzymes, particularly SARS-CoV-2 nsp14 methyltransferase. For instance, compounds with this substituent showed IC50 values as low as 30 nM, indicating strong inhibitory potency in enzymatic assays .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cancer cell lines. In vitro assays revealed that this compound can induce cell death through mechanisms such as apoptosis and necrosis, highlighting its potential as an anticancer agent .

- Cellular Uptake and Metabolism : The compound's design allows for favorable absorption and metabolic stability. It has been shown to exhibit reasonable transepithelial permeability in Caco-2 cell monolayers, suggesting effective intestinal absorption .

Efficacy in Biological Assays

The efficacy of this compound has been assessed through various biological assays:

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | SARS-CoV-2 nsp14 | 30 | High (vs RNMT) |

| Compound 18l (HK370) | SARS-CoV-2 nsp14 | 31 | >25 μM (RNMT) |

| Compound 18n | Cytotoxicity (Calu-3) | EC50: 12 ± 6 μM | Moderate |

Case Studies

- SARS-CoV-2 Inhibition : A recent study demonstrated that methyl 5-ethynylpyrimidine derivatives effectively inhibited SARS-CoV-2 replication in vitro. Compounds were tested in Calu-3 and Vero E6 cell lines, showing significant antiviral activity with low cytotoxicity .

- Anticancer Activity : In another investigation, the compound was evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The presence of the ethynyl group was crucial for enhancing the cytotoxic profile compared to related compounds lacking this feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.